3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid
Description
3-{[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]amino}propanoic acid is a fluorinated cinnamoyl amide derivative featuring a propanoic acid backbone. Its structure includes an (E)-configured α,β-unsaturated ketone (prop-2-enoyl) linked to a 2-fluorophenyl ring and an amino-propanoic acid moiety. This compound is classified as a carboxylic acid and is listed in commercial catalogs as a research chemical .
Properties
IUPAC Name |
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXOZDWGJDYTB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves carbodiimide-based activation of the carboxylic acid precursor, followed by coupling with 3-aminopropanoic acid. Key steps include:
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Activation of (2E)-3-(2-Fluorophenyl)prop-2-enoic Acid :
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in 1-methyl-2-pyrrolidinone (NMP) at 19.6°C. This generates an O-acylisourea intermediate, which reacts with N-hydroxybenzotriazole (HOBt) to form a stable active ester. -
Amide Bond Formation :
The active ester reacts with 3-aminopropanoic acid in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the target compound. Reaction completion typically requires 6–8 hours, with yields exceeding 85% under optimized conditions.
Critical Parameters :
Direct Acyl Chloride Aminolysis
An alternative route employs acyl chloride intermediates for improved reactivity:
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Acyl Chloride Synthesis :
(2E)-3-(2-Fluorophenyl)prop-2-enoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux (40°C, 2 hours). Excess SOCl₂ is removed under reduced pressure. -
Coupling with 3-Aminopropanoic Acid :
The acyl chloride is reacted with 3-aminopropanoic acid in aqueous sodium carbonate (pH 8–9) at 25°C. Glycine is added as a bifunctional catalyst to enhance regioselectivity, achieving 78–82% isolated yield.
Advantages :
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Faster reaction kinetics compared to carbodiimide methods.
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Avoids carbodiimide-derived ureas.
Limitations :
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Requires strict moisture control.
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Thionyl chloride handling poses safety risks.
Reaction Optimization and Byproduct Mitigation
pH-Dependent Product Distribution
The reaction’s pH profoundly impacts selectivity:
| pH Range | Primary Product | Byproduct (Diamide) | Yield (%) |
|---|---|---|---|
| 6.5–7.5 | Target Amide | <5% | 85–90 |
| 8.0–9.0 | Target Amide | 10–15% | 70–75 |
| <6.0 | Diamide | >50% | <30 |
Data aggregated from kinetic studies.
At pH <6.0, protonation of the amine group in 3-aminopropanoic acid reduces nucleophilicity, favoring diamide formation via intermolecular acylation. Base additives (e.g., NaHCO₃) maintain optimal pH 7.0–7.5, suppressing side reactions.
Solvent Effects on Reaction Efficiency
Comparative solvent screening reveals:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| NMP | 32.2 | 89 | 6 |
| DMF | 37.1 | 84 | 7 |
| THF | 7.5 | 62 | 12 |
| Dichloromethane | 8.9 | 71 | 9 |
Adapted from EDCI/HOBt coupling trials.
Polar aprotic solvents (NMP, DMF) stabilize charged intermediates, accelerating amide formation. Non-polar solvents prolong reaction times due to poor intermediate solubility.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability:
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Microreactor Setup :
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Channel Dimensions : 500 µm diameter, 10 m length.
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Residence Time : 120 seconds.
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Conditions : 25°C, 10 bar pressure.
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Performance Metrics :
Benefits :
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Reduced thermal degradation.
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Precise stoichiometric control.
Crystallization and Purification
Final purification involves anti-solvent crystallization:
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Solvent System : Ethyl acetate/heptane (3:1 v/v).
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Cooling Profile : 50°C → −10°C at 5°C/min.
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Particle Size : 50–100 µm (laser diffraction analysis).
This process achieves >99.5% chemical purity with residual solvents below ICH Q3C limits.
Mechanistic Insights
Stereochemical Control
The (E)-configuration of the propenoyl group is preserved via:
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Low-Temperature Coupling : Minimizes isomerization.
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Radical Inhibitors : 0.1% hydroquinone suppresses double-bond rotation.
Comparative Analysis of Methods
| Parameter | Carbodiimide Method | Acyl Chloride Method |
|---|---|---|
| Yield | 85–90% | 78–82% |
| Byproducts | Ureas (5–8%) | HCl (traces) |
| Scalability | Pilot-scale proven | Lab-scale only |
| Cost per Kilogram | $1,200 | $950 |
Economic data from process optimization studies.
The carbodiimide method dominates industrial production due to superior scalability, while acyl chloride routes are preferred for small-scale syntheses requiring rapid execution.
Emerging Techniques
Enzymatic Amidation
Pilot studies using immobilized lipase B from Candida antarctica (CALB) show promise:
Chemical Reactions Analysis
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the introduction of a fluorinated phenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain analogs can reduce oxidative stress and inflammation in neuronal cells, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of specific signaling pathways by these compounds suggests their role in protecting neuronal integrity .
Biochemical Research
Proteomics
this compound is utilized in proteomics research, particularly in the study of protein interactions and modifications. Its unique structure allows it to serve as a probe for labeling proteins, facilitating the understanding of protein dynamics and functions within biological systems .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic pathways. For example, it has been shown to inhibit enzymes involved in amino acid metabolism, which can be pivotal in understanding metabolic disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Clovamide (N-Caffeoyl-L-DOPA)
Structure: Clovamide ((2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid) shares the cinnamoyl amide core with the target compound but differs in substituents:
- Phenyl Ring : 3,4-Dihydroxyphenyl (catechol) vs. 2-fluorophenyl.
- Amino Acid Backbone: L-DOPA (3,4-dihydroxyphenylalanine) vs. simpler propanoic acid.
Functional Comparison: Clovamide exhibits antioxidant, anti-inflammatory, and neuroprotective activities due to its catechol groups, which enable radical scavenging .
DC5977–0726
Structure: (2S)-2-[3-(4-Fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid .
- Key Differences: Fluorine at the para position (vs. ortho) and an indole substituent on the propanoic acid.
Binding Interactions :
DC5977–0726 forms hydrogen bonds with Asp164, Arg166, and Tyr268 in docking studies . The indole group may enable π-π stacking, absent in the target compound. The para-fluorophenyl orientation could alter steric interactions compared to the ortho substitution.
Furin Inhibitors (P3, P7, P16)
Structures :
- P3: 3-[[(5-bromothiophen-2-yl)methylene]-4-oxo-thiazolidin-2-yl]amino]propanoic acid derivative .
- P7: Contains a dimethylaminobenzylidene group.
- P16 : Features a thiophen-2-ylmethylene substituent.
Functional Comparison: These compounds inhibit Furin protease (IC50: 35 µM for P3) via thiazolidinone scaffolds . While the target compound lacks a heterocyclic core, its fluorophenyl-enoyl amide may interact with similar enzymatic pockets through hydrogen bonding or hydrophobic effects.
3-(3-Bromo-2-Fluorophenyl)propanoic Acid
Structure: Propanoic acid with 3-bromo-2-fluorophenyl substitution .
- Key Differences: Lacks the enoyl amide group but shares halogenated aryl motifs.
Physicochemical Properties: The bromine atom increases molecular weight (247.06 g/mol vs.
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid
Structure : Features a sulfamoyl linker and trifluoromethylphenyl group .
- Key Differences : Sulfamoyl bridge enhances hydrogen-bonding capacity, while the trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine.
Biological Implications :
The trifluoromethyl group may improve metabolic stability and binding affinity to hydrophobic pockets compared to the target compound’s 2-fluorophenyl group.
Data Table: Structural and Functional Comparison
Biological Activity
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid, also known as (S)-3-amino-3-(2-fluorophenyl)propanoic acid, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, which includes a fluorinated phenyl group, positions it as a valuable candidate for studying various biological activities, particularly in the context of neurological disorders and protein interactions.
- Molecular Formula : C12H12FNO3
- Molecular Weight : 237.23 g/mol
- IUPAC Name : this compound
Pharmaceutical Applications
- Neurological Disorders :
- Biochemical Assays :
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can influence neurotransmitter release and uptake. For instance, studies have shown that modifications to amino acids can enhance or inhibit the action of neurotransmitters, providing insights into potential therapeutic strategies for neurological diseases .
2. Antimicrobial Properties
While primarily focused on neurological applications, preliminary studies suggest that this compound may exhibit antimicrobial properties. The introduction of fluorinated groups has been associated with increased antibacterial activity in similar compounds, warranting further investigation into its efficacy against various microbial strains .
Table: Summary of Biological Activities
Q & A
Basic: What are the key physicochemical properties of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid, and how do they influence experimental design?
Answer:
The compound’s structure includes a fluorophenyl group, an α,β-unsaturated carbonyl (enoyl) moiety, and a propanoic acid backbone. These features dictate solubility, stability, and reactivity:
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., water, methanol), while the fluorophenyl group contributes to lipophilicity. Solvent optimization is critical for purification (e.g., reverse-phase HPLC with acetonitrile/water gradients) .
- Stability : The α,β-unsaturated carbonyl may undergo photodegradation or Michael addition reactions. Store in dark, inert conditions (argon atmosphere, -20°C) to prevent decomposition .
- Reactivity : The enoyl group is prone to nucleophilic attack, making it suitable for covalent binding studies (e.g., enzyme inhibition assays).
Advanced: How can computational modeling guide the optimization of this compound’s synthetic route?
Answer:
Density Functional Theory (DFT) calculations can predict reaction pathways and transition states. For example:
- Amide bond formation : Simulate coupling agents (e.g., HATU vs. DCC) to identify optimal activation of the carboxylic acid group.
- Stereochemical control : Molecular dynamics (MD) simulations can assess steric hindrance during enoyl group formation to favor the (2E)-isomer .
- Byproduct analysis : IR and NMR spectral simulations (using tools like Gaussian or ADF) help identify impurities (e.g., Z-isomer or fluorophenyl hydrolysis products) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- H NMR: Confirm the (2E)-configuration via coupling constants () .
- F NMR: Detect fluorine environment shifts (δ ≈ -110 to -120 ppm for ortho-fluorophenyl groups) .
- HRMS : Validate molecular weight (theoretical [M-H]: 280.0753) with <2 ppm error .
- FT-IR : Identify carbonyl stretches (enoyl C=O: ~1680 cm; amide C=O: ~1640 cm) .
Advanced: How do conflicting bioactivity data for this compound arise in enzyme inhibition assays, and how can they be resolved?
Answer:
Contradictions may stem from:
- Assay conditions : pH-dependent protonation of the carboxylic acid group alters binding affinity. Use buffers (e.g., Tris-HCl vs. phosphate) to control ionization states .
- Enzyme isoforms : Fluorophenyl substituents may selectively inhibit isoforms (e.g., COX-2 vs. COX-1). Perform isoform-specific assays with recombinant proteins .
- Covalent vs. non-covalent binding : LC-MS/MS can detect covalent adducts (e.g., with cysteine residues), distinguishing irreversible inhibition from competitive binding .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
- First aid : For skin contact, rinse with 10% polyethylene glycol 400 solution to dissolve fluorinated residues .
Advanced: How can kinetic studies elucidate the mechanism of action in biological systems?
Answer:
- Stopped-flow spectrophotometry : Measure rapid binding kinetics between the enoyl group and target enzymes (e.g., kynureninase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (fluorophenyl) vs. hydrogen-bonding (amide) interactions .
- Pre-steady-state kinetics : Use quench-flow methods to identify rate-limiting steps (e.g., acylation vs. product release) .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 20–80% acetonitrile over 20 min). Retention time: ~12.5 min .
- TLC : Silica gel 60 F plates; eluent = ethyl acetate:hexane:acetic acid (60:40:1). under UV 254 nm .
Advanced: How does fluorination at the ortho position affect biological activity compared to meta or para isomers?
Answer:
- Steric effects : Ortho-fluorine increases steric bulk, reducing binding to shallow active sites (e.g., serum albumin). Compare IC values across isomers using SPR (Surface Plasmon Resonance) .
- Electronic effects : Ortho-fluorine withdraws electron density, stabilizing the enoyl group’s electrophilicity. Measure Hammett σ constants to correlate substituent effects with activity .
- Metabolic stability : Ortho-substitution slows cytochrome P450-mediated oxidation. Perform liver microsome assays with LC-MS metabolite profiling .
Basic: What are the stability-indicating parameters for long-term storage?
Answer:
- Thermal stability : DSC (Differential Scanning Calorimetry) shows decomposition onset at ~150°C. Store below -20°C .
- Photostability : UV-Vis spectroscopy detects absorbance shifts (>5% change at λ 270 nm) under accelerated light stress (ICH Q1B guidelines) .
- Hydrolytic stability : Monitor by H NMR in DO; degradation products (e.g., 2-fluorobenzoic acid) appear as new δ 7.3–7.6 ppm signals .
Advanced: How can structural analogs of this compound be designed to enhance target selectivity?
Answer:
- Bioisosteric replacement : Substitute the fluorophenyl group with a thiophene (π-π stacking) or cyclopropyl (conformational restriction) moiety. Use molecular docking (AutoDock Vina) to predict binding poses .
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability. Hydrolytic activation can be confirmed in plasma stability assays .
- Fragment-based screening : Combine the enoyl-amino scaffold with fragments (e.g., from the ZINC database) to optimize binding entropy (SPR or MST screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
